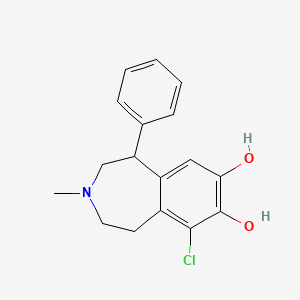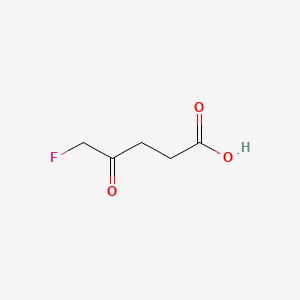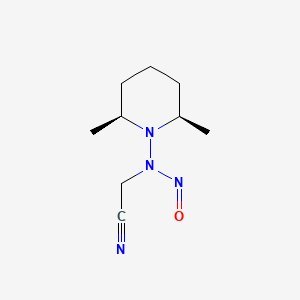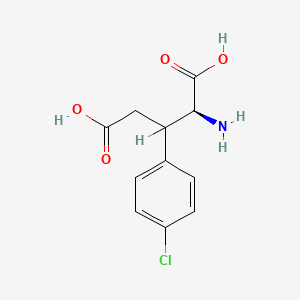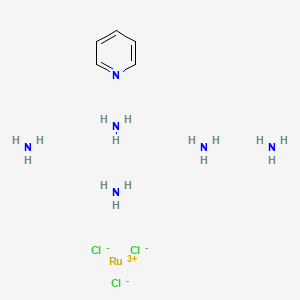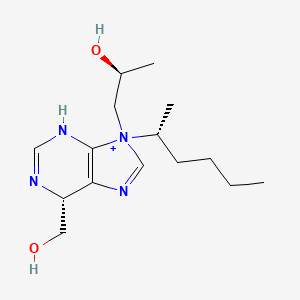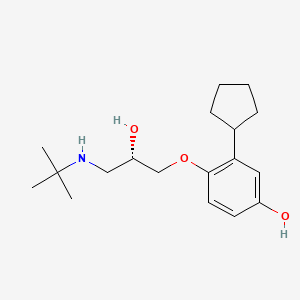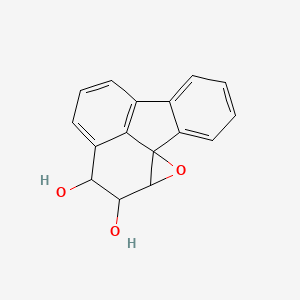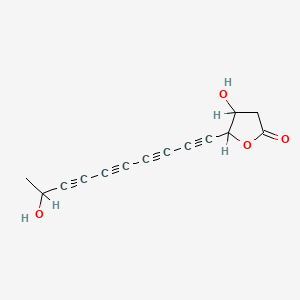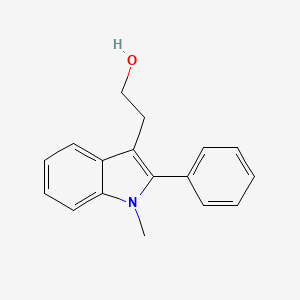
2-(1-Methyl-2-phenyl-3-indolyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-2-phenyl-3-indolyl)ethanol is a phenylindole.
Applications De Recherche Scientifique
Chemical Reactions and Structural Analysis
- 2-(1-Methyl-2-phenyl-3-indolyl)ethanol and related compounds are involved in complex chemical reactions such as acid-catalyzed rearrangements, which lead to the formation of various derivatives. These derivatives can undergo further transformations, indicating the compound's reactivity and potential for creating diverse molecular structures (Cardillo et al., 1992).
- The compound has been studied in the context of its crystal and molecular structures. Understanding these structures is crucial for applications in materials science and chemistry (Colonna et al., 1976).
Applications in Organic Chemistry
- It plays a role in diastereoselective cycloaddition reactions, which are important for synthesizing complex organic molecules. Such reactions are essential in the development of pharmaceuticals and other organic compounds (Greci et al., 2001).
- In the field of synthetic chemistry, this compound is significant for the formation of various intermediates. These intermediates are crucial for understanding reaction mechanisms and developing new synthetic pathways (Percino et al., 2015).
Biochemistry and Biocatalysis
- The compound and its derivatives have been examined for their interactions with enzymes such as alcohol dehydrogenases. This is vital for understanding metabolic pathways and could have implications in pharmacology and toxicology (Pietruszko et al., 1973).
- It is also studied in the context of efficient biosynthesis processes, highlighting its potential role in industrial biocatalysis and the production of biologically active compounds (Xiong et al., 2021).
Material Science and Molecular Electronics
- The compound has applications in the development of chitosan films for controlled release of bioactives, indicating its utility in material science, particularly in the context of fragrance retention and antimicrobial properties (Zarandona et al., 2020).
- Its derivatives have been explored for their photochromic properties in mixed crystals, which is significant for the development of molecular electronics and materials that change color upon light exposure (Takami et al., 2007).
Medicinal Chemistry and Drug Development
- 2-(1-Methyl-2-phenyl-3-indolyl)ethanol derivatives show potential in medicinal chemistry, particularly in the synthesis of compounds with antimicrobial activities. This aspect is crucial for the development of new therapeutic agents (Laxmi & Rajitha, 2010).
Propriétés
Nom du produit |
2-(1-Methyl-2-phenyl-3-indolyl)ethanol |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(1-methyl-2-phenylindol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO/c1-18-16-10-6-5-9-14(16)15(11-12-19)17(18)13-7-3-2-4-8-13/h2-10,19H,11-12H2,1H3 |
Clé InChI |
GVDVAPWUZYDSMV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



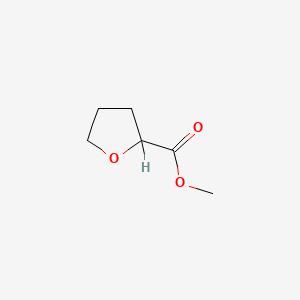
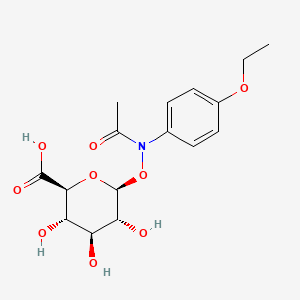
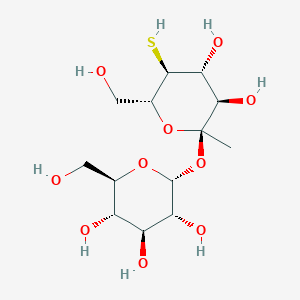
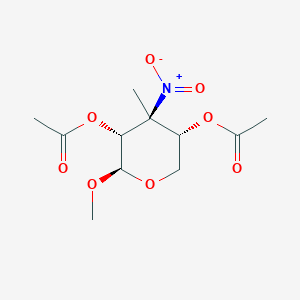
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)
